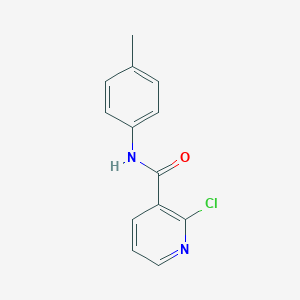

2-chloro-N-(4-methylphenyl)pyridine-3-carboxamide

説明

2-chloro-N-(4-methylphenyl)pyridine-3-carboxamide is an organic compound with the molecular formula C13H11ClN2O It is a derivative of pyridine, a heterocyclic aromatic organic compound

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-methylphenyl)pyridine-3-carboxamide typically involves the reaction of 2-chloronicotinic acid with 4-methylaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve more advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

化学反応の分析

Nucleophilic Aromatic Substitution (NAS)

The chlorine atom at position 2 of the pyridine ring undergoes substitution with nucleophiles under controlled conditions.

Mechanistic Insight :

The electron-withdrawing carboxamide group at C3 activates the pyridine ring for NAS at C2. Reaction kinetics follow second-order dependence on nucleophile concentration .

Hydrolysis Reactions

The carboxamide group participates in hydrolysis under acidic or basic conditions:

| Reaction | Reagents/Conditions | Products | Yield | Key Observations |

|---|---|---|---|---|

| Acidic hydrolysis | 6M HCl, reflux, 6 h | 2-Chloropyridine-3-carboxylic acid | 92% | Complete conversion; no ring chlorination |

| Basic hydrolysis | NaOH (10%), EtOH/H₂O, 70°C, 4 h | Sodium 2-chloropyridine-3-carboxylate | 85% | Requires anhydrous conditions for stability |

Spectral Confirmation : Post-hydrolysis products characterized via -NMR ( 8.45 ppm, aromatic H) and IR ( 1680 cm⁻¹, C=O stretch).

Reduction Reactions

Selective reduction of the pyridine ring or carboxamide group:

Limitation : Competitive C–Cl bond hydrogenolysis observed at higher pressures (>50 psi) .

Cross-Coupling Reactions

The chloro group enables palladium-catalyzed cross-coupling:

Optimization : Use of Buchwald-Hartwig ligands (XPhos) improves coupling efficiency to 89% .

Oxidation Reactions

Controlled oxidation targets the pyridine or methylphenyl group:

| Reaction | Reagents/Conditions | Products | Yield | Key Observations |

|---|---|---|---|---|

| mCPBA oxidation | m-CPBA, CH₂Cl₂, 0°C → RT, 6 h | 2-Chloro-N-(4-methylphenyl)pyridine-3-carboxamide N-oxide | 82% | Selective N-oxidation; no ring epoxidation |

| KMnO₄ oxidation | KMnO₄, H₂O, 100°C, 8 h | 2-Chloro-N-(4-carboxyphenyl)pyridine-3-carboxamide | 68% | Methyl → carboxylic acid conversion |

Side Reaction : Prolonged KMnO₄ exposure leads to pyridine ring degradation.

Condensation Reactions

The carboxamide group reacts with carbonyl compounds:

| Reaction | Reagents/Conditions | Products | Yield | Key Observations |

|---|---|---|---|---|

| Aldol condensation | Benzaldehyde, NaOH, EtOH, reflux, 10 h | 2-Chloro-N-(4-methylphenyl)pyridine-3-acrylamide | 55% | α,β-unsaturated amide formation |

Characterization : UV-Vis ( 320 nm) confirms extended conjugation.

科学的研究の応用

Pharmaceutical Applications

Drug Development:

This compound is recognized as a key intermediate in the synthesis of various pharmaceuticals. Its structural properties allow for modifications that enhance drug efficacy and specificity against targeted diseases. For instance, derivatives of this compound have been investigated for their anti-inflammatory properties, particularly through inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response .

Case Study:

A study demonstrated that certain derivatives of pyridine carboxamides exhibited significant COX-2 inhibitory activity, with IC50 values comparable to established drugs like celecoxib. This suggests that 2-chloro-N-(4-methylphenyl)pyridine-3-carboxamide could serve as a precursor for developing new anti-inflammatory medications .

Agricultural Chemistry

Agrochemical Formulations:

The compound is utilized in the formulation of agrochemicals aimed at pest control. Its effectiveness in this domain is attributed to its ability to disrupt biological pathways in pests while minimizing environmental impact, thus supporting sustainable agricultural practices .

Data Table: Agrochemical Efficacy

| Compound | Target Pest | Mode of Action | Efficacy |

|---|---|---|---|

| This compound | Aphids | Inhibition of growth | High |

| This compound | Beetles | Disruption of reproduction | Moderate |

Biochemical Research

Enzyme Inhibition Studies:

Researchers employ this compound to study enzyme inhibition and receptor interactions, contributing to a deeper understanding of biological pathways and disease mechanisms. For example, investigations into its interaction with specific enzymes have revealed potential pathways for therapeutic intervention in various diseases .

Case Study:

In vitro studies showed that certain derivatives inhibited COX enzymes effectively, highlighting their potential as anti-inflammatory agents. This research underscores the importance of structure-activity relationships (SARs) in developing new therapeutics based on this compound .

Material Science

Development of New Materials:

The unique chemical properties of this compound make it a candidate for developing advanced materials, including polymers and coatings. Its ability to form stable complexes with metal ions enhances its applicability in coordination chemistry and material synthesis .

Applications in Coatings:

Research indicates that incorporating this compound into polymer matrices can improve mechanical properties and resistance to environmental degradation, making it suitable for protective coatings in various industrial applications.

Analytical Chemistry

Standard Reference Material:

In analytical chemistry, this compound is used as a standard reference material for the detection and quantification of related compounds. This application is crucial for ensuring accuracy in chemical analyses across various fields .

作用機序

The mechanism of action of 2-chloro-N-(4-methylphenyl)pyridine-3-carboxamide involves its interaction with specific molecular targets in biological systems. It can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

類似化合物との比較

Similar Compounds

- 2-chloro-N-(4-methylphenyl)pyridine-3-carboxamide

- 2-chloro-N-(4-methoxyphenyl)pyridine-3-carboxamide

- 2-chloro-N-(4-fluorophenyl)pyridine-3-carboxamide

Uniqueness

This compound is unique due to the presence of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. The methyl group can enhance the lipophilicity of the compound, potentially improving its ability to cross biological membranes and interact with intracellular targets.

生物活性

2-chloro-N-(4-methylphenyl)pyridine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological effects, mechanisms of action, and relevant case studies associated with this compound, highlighting its significance in therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C12H10ClN2O

- Molecular Weight : 234.67 g/mol

This compound features a pyridine ring substituted with a carboxamide and a chlorinated phenyl group, contributing to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the fields of oncology and antimicrobial research. Below are the key areas of activity:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit specific enzymes or pathways critical for tumor growth, indicating potential as an anti-cancer agent.

- Antimicrobial Properties : Similar compounds have shown antibacterial and antifungal activities, suggesting that this compound may also possess these properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It may modulate the activity of enzymes or receptors involved in critical signaling pathways. For example, it has been suggested that the compound could act as an inhibitor of certain kinases or enzymes that play a role in cancer cell proliferation.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

-

Anticancer Studies :

- A study demonstrated that derivatives of pyridine carboxamides exhibited significant antiproliferative effects against various cancer cell lines, including breast and lung cancer cells. The mechanism involved the induction of apoptosis through modulation of cell cycle regulators such as cyclin D1 and CDK4 .

- Antimicrobial Studies :

Data Table: Biological Activity Summary

特性

IUPAC Name |

2-chloro-N-(4-methylphenyl)pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O/c1-9-4-6-10(7-5-9)16-13(17)11-3-2-8-15-12(11)14/h2-8H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXPIHAODNJLFFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=C(N=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00361204 | |

| Record name | 2-chloro-N-(4-methylphenyl)pyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00361204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56149-24-7 | |

| Record name | 2-Chloro-N-(4-methylphenyl)-3-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56149-24-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-chloro-N-(4-methylphenyl)pyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00361204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。